5-Oxo-1-propyl-2-pyrrolidineacetic Acid
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Overview
Description
5-Oxo-1-propyl-2-pyrrolidineacetic Acid: is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is characterized by a pyrrolidine ring substituted with a propyl group and an acetic acid moiety. This compound is typically found as a white to pale beige solid and has a melting point of 117-118°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid generally involves chemical synthesis methods. One common approach is the reaction of suitable starting materials under controlled conditions to form the desired product . The specific synthetic route can vary, but it often involves the use of reagents such as acetic anhydride, pyrrolidine derivatives, and propyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Pyrrolidineacetic acid: Similar structure but lacks the propyl group.
5-Oxo-2-pyrrolidineacetic acid: Similar structure but lacks the propyl group.
1-Propyl-2-pyrrolidineacetic acid: Similar structure but lacks the ketone group.
Uniqueness: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid is unique due to the presence of both the propyl group and the ketone group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-5-10-7(6-9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNRYIJLDVURDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858266 |
Source
|
Record name | (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-03-3 |
Source
|
Record name | (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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